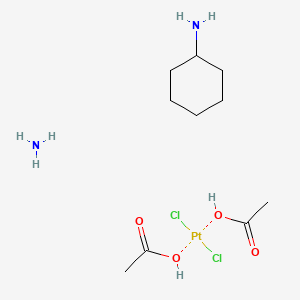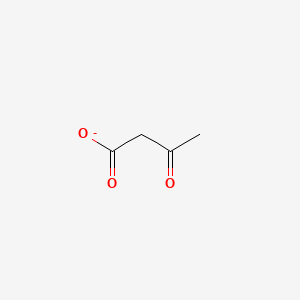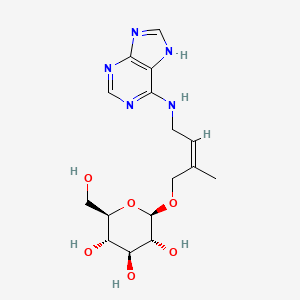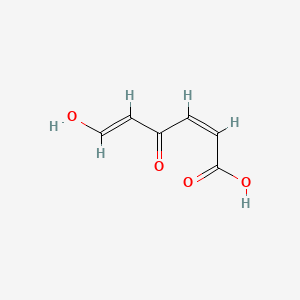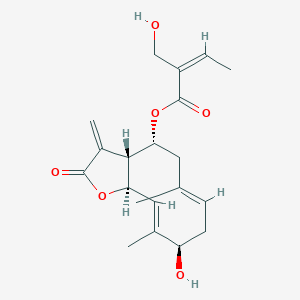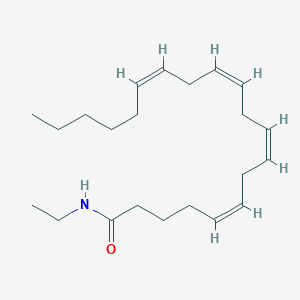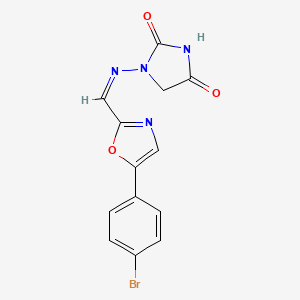
Azumolene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azumolene is an experimental drug that is a derivative of dantrolene. It is primarily known for its use in controlling symptoms of malignant hyperthermia, a severe reaction to certain drugs used during anesthesia. This compound has shown similar efficacy to dantrolene but with better water solubility and lower toxicity, albeit with lower potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azumolene can be synthesized through a series of chemical reactions involving the formation of a 1,3-oxazole ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. Further reactions with hydantoin derivatives lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Azumolene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the bromophenyl group.
Substitution: Substitution reactions can occur at the bromophenyl group, leading to different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid
Major Products Formed: The major products formed from these reactions include various oxazole and hydantoin derivatives, which can have different pharmacological properties .
Scientific Research Applications
Azumolene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of oxazole and hydantoin derivatives.
Biology: Investigated for its effects on calcium release in skeletal muscle fibers.
Medicine: Primarily used in the treatment and prevention of malignant hyperthermia. .
Industry: Utilized in the development of muscle relaxants and other pharmacological agents.
Mechanism of Action
Azumolene exerts its effects by modulating the activity of the ryanodine receptor (RyR) calcium release channel in skeletal muscle. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing muscle contractions and preventing hyperthermic reactions. This mechanism is similar to that of dantrolene but with improved water solubility and lower toxicity .
Comparison with Similar Compounds
Dantrolene: Azumolene is a derivative of dantrolene and shares a similar mechanism of action.
Ryanodine: Another compound that modulates the ryanodine receptor but with different pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its improved water solubility and lower toxicity compared to dantrolene, making it a potentially safer alternative for treating malignant hyperthermia and other muscle-related disorders .
Properties
Molecular Formula |
C13H9BrN4O3 |
|---|---|
Molecular Weight |
349.14 g/mol |
IUPAC Name |
1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |
InChI Key |
SEGCNGONCZQFDW-SOFYXZRVSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |
Synonyms |
1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)
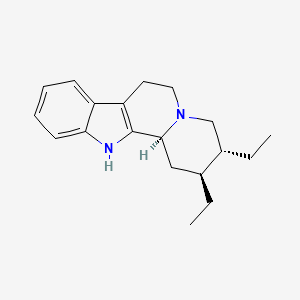
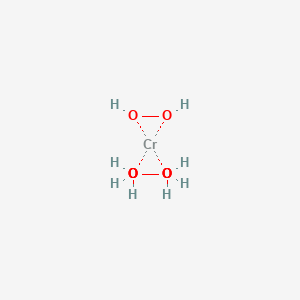
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
